molecular formula C27H22O18 B190828 Corilagin CAS No. 23094-69-1

Corilagin

Cat. No. B190828
CAS RN: 23094-69-1
M. Wt: 634.5 g/mol
InChI Key: TUSDEZXZIZRFGC-XIGLUPEJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Corilagin is an ellagitannin . It was first isolated in 1951 from Dividivi extract and from Caesalpinia coriaria . It can also be found in Alchornea glandulosa and in the leaves of Punica granatum (pomegranate) . It is a weak carbonic anhydrase inhibitor .


Synthesis Analysis

A validated rapid HPLC–PDA method was developed for identification and quantification of five tannin-related constituents including corilagin in the extracts prepared from the bark and fruits of four Terminalia species .


Molecular Structure Analysis

Corilagin’s IUPAC name is [3,5-dihydroxy-2-(3,4,5-trihydroxybenzoyl)oxy-6-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-4-yl] 3,4,5-trihydroxybenzoate . Its molecular formula is C27H22O18 .


Chemical Reactions Analysis

Corilagin has been found to inhibit the ROS/TXNIP/NLRP3 pathway, which suppresses inflammasome activation and pyroptosis .


Physical And Chemical Properties Analysis

Corilagin’s molar mass is 634.45 g/mol . It is a polyphenolic tannic acid .

Scientific Research Applications

  • Anti-Esophageal Cancer Properties : Corilagin has demonstrated significant anti-esophageal cancer activity, both in vitro and in vivo, by activating mitochondrial and endoplasmic reticulum stress signaling pathways, showing promise as a therapeutic agent for esophageal cancer (Wu et al., 2020).

  • Inhibitor of NF-kappaB Activity : It acts as a potent inhibitor of NF-kappaB activity, reducing the expression of pro-inflammatory genes such as IL-8 in cystic fibrosis cells, making it a potential therapeutic molecule for this condition (Gambari et al., 2012).

  • Anti-Tumor and Hepatoprotective Activities : Corilagin is known for its anti-tumor, anti-inflammatory, and hepatoprotective activities. Recent advances in extraction technology have facilitated its obtainment, leading to renewed interest in its medicinal potential, particularly as an anti-tumor agent (Li et al., 2018).

  • Anti-Inflammatory Mechanism : The compound significantly reduces the production of pro-inflammatory cytokines and mediators by blocking NF-kappaB activation, and it promotes regression of inflammation, suggesting potential for treatment in inflammation-related diseases (Zhao et al., 2008).

  • Effects on Ovarian Cancer Cells : In research focusing on ovarian cancer, corilagin has shown apoptotic and genomic effects, suggesting its potential as a new treatment option for epithelial ovarian cancer (Attar et al., 2017).

  • Anti-Hyperalgesic Activity : Corilagin also exhibits anti-hyperalgesic activity, possibly due to interaction with the glutamatergic system, which could be beneficial for treating pain-related conditions (Moreira et al., 2013).

  • Broad-Spectrum Anticancer Activities : The compound has demonstrated inhibitory activity against the growth of numerous cancer cells, highlighting its potential as an antitumor agent in cancer treatment (Gupta et al., 2019).

  • Pharmacological Activities : Corilagin possesses various pharmacological activities including antitumor, antioxidative, antiatherogenic, thrombolytic, antihypertensive, hepatoprotective, antiviral, antibacterial, and anti-inflammatory effects, making it a candidate for further pharmaceutical research and development (Chen, 2010).

Safety And Hazards

Corilagin should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Corilagin has shown potential as an antioxidant in reducing GA dependent on NLRP3 . It could be as effective for RBD/E484K but less effective for the RBD/N501Y and RBD/E484K-N501Y mutants . These discoveries lay the groundwork for future investigations on medications for arthritis, offering fresh approaches for the clinical identification and treatment of this condition .

properties

IUPAC Name

[(1S,19R,21S,22R,23R)-6,7,8,11,12,13,22,23-octahydroxy-3,16-dioxo-2,17,20-trioxatetracyclo[17.3.1.04,9.010,15]tricosa-4,6,8,10,12,14-hexaen-21-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O18/c28-9-1-6(2-10(29)16(9)32)24(39)45-27-22(38)23-19(35)13(43-27)5-42-25(40)7-3-11(30)17(33)20(36)14(7)15-8(26(41)44-23)4-12(31)18(34)21(15)37/h1-4,13,19,22-23,27-38H,5H2/t13-,19-,22-,23+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSDEZXZIZRFGC-XIGLUPEJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O1)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301104707
Record name β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

634.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Corilagin

CAS RN

2088321-44-0, 23094-69-1
Record name β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2088321-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-D-Glucopyranose, cyclic 3,6-(4,4′,5,5′,6,6′-hexahydroxy[1,1′-biphenyl]-2,2′-dicarboxylate) 1-(3,4,5-trihydroxybenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301104707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Corilagin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031457
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
7,660
Citations
X Li, Y Deng, Z Zheng, W Huang, L Chen… - Biomedicine & …, 2018 - Elsevier
… that corilagin has received, we present a systematic review of the pharmacological effects of corilagin. In this review, we summarized all the pharmacological effects of corilagin with a …
Number of citations: 99 www.sciencedirect.com
A Gupta, AK Singh, R Kumar, R Ganguly, HK Rana… - Molecules, 2019 - mdpi.com
… of corilagin is mediated by altered expression of procaspase-3, procaspase-8, procaspase-9, poly (ADP ribose) polymerase, and Bcl-2 Bax. In nude mice, corilagin … of corilagin with an …
Number of citations: 59 www.mdpi.com
ME Andrews, J Murali, C Muralidharan… - Colloid and Polymer …, 2003 - Springer
… is hindered by corilagin interaction with collagen … –corilagin complex with the increase of corilagin concentration further indicates alteration of the triple helicity of collagen by corilagin. …
Number of citations: 66 link.springer.com
W Duan, Y Yu, L Zhang - Yakugaku Zasshi, 2005 - jstage.jst.go.jp
Oxidized low-density lipoprotein (ox-LDL) is the main etiologic factor in atherogenesis, and antioxidants are accepted as eŠective treatment of atherosclerosis. The aim of this study was …
Number of citations: 129 www.jstage.jst.go.jp
L Zhao, SL Zhang, JY Tao, R Pang, F Jin… - International …, 2008 - Elsevier
… Meanwhile Corilagin could notably promote release of … of Corilagin are attributed to the suppression of pro-inflammatory cytokines and mediators by blocking NF-κB activation. Corilagin …
Number of citations: 129 www.sciencedirect.com
F Jin, D Cheng, JY Tao… - BMC …, 2013 - bmcgastroenterol.biomedcentral …
… In this study, we would use corilagin to treat the animal … of cholestasis and divided into corilagin, ursodeoxycholic acid, … Compared to model group, corilagin had remarkable effect on …
Number of citations: 108 bmcgastroenterol.biomedcentral.com
H Yamada, K Nagao, K Dokei, Y Kasai… - Journal of the …, 2008 - ACS Publications
The synthesis of corilagin was achieved by the integration of the development of the oxidative coupling of the symmetrically protected gallates and the temporarily ring-opened synthetic …
Number of citations: 94 pubs.acs.org
S Shiota, M Shimizu, J Sugiyama… - Microbiology and …, 2004 - Wiley Online Library
… Corilagin was more effective compared with similar … were grown in medium containing corilagin or tellimagrandin I almost … of PBP2' (PBP2a), by corilagin or tellimagrandin I is the major …
Number of citations: 213 onlinelibrary.wiley.com
Y Tong, G Zhang, Y Li, J Xu, J Yuan… - Journal of cellular …, 2018 - Wiley Online Library
… death introduced by corilagin was proved of relation to ROS formation. Meanwhile, we found corilagin could … Finally, cell death induced by corilagin in vitro was indeed observed in vivo. …
Number of citations: 42 onlinelibrary.wiley.com
L Jia, H Jin, J Zhou, L Chen… - BMC …, 2013 - bmccomplementmedtherapies …
… on the effect of Corilagin on cancer; much of the current research on Corilagin focuses on its … In this study, we investigated the effect of Corilagin on ovarian cancer cells both in vitro and …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.